Aminopterina

Descripción general

Descripción

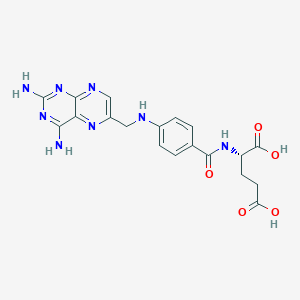

Aminopterina, también conocida como ácido 4-aminopteroilglutámico, es un derivado sintético de la pterina y un derivado 4-amino del ácido fólico. Es un fármaco antineoplásico con propiedades inmunosupresoras, a menudo utilizado en quimioterapia. This compound actúa como un inhibidor enzimático al competir por el sitio de unión al folato de la enzima dihidrofolato reductasa, bloqueando eficazmente la síntesis de tetrahidrofolato .

Mecanismo De Acción

Aminopterina ejerce sus efectos uniéndose de forma competitiva a la enzima dihidrofolato reductasa, bloqueando la síntesis de tetrahidrofolato. El tetrahidrofolato es esencial para la producción de purinas y pirimidinas, que son necesarias para la síntesis de ADN, ARN y proteínas. Al inhibir la síntesis de tetrahidrofolato, la this compound agota los precursores de nucleótidos, lo que lleva a la inhibición de la síntesis de ADN, ARN y proteínas .

Aplicaciones Científicas De Investigación

Aminopterina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en diversas reacciones y estudios químicos.

Biología: Employed in studies involving enzyme inhibition and folate metabolism.

Medicina: Utilizado en quimioterapia para tratar ciertos tipos de cáncer, incluida la leucemia pediátrica. .

Industria: Utilizado en la producción de productos farmacéuticos específicos y como herramienta de investigación en el desarrollo de fármacos

Análisis Bioquímico

Biochemical Properties

Aminopterin plays a significant role in biochemical reactions. It acts as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase . This competition effectively blocks the synthesis of tetrahydrofolate, which is essential in the production of purines and pyrimadines . As a result, a deficiency in tetrahydrofolate leads to a reduction in DNA, RNA, and protein synthesis .

Cellular Effects

The effects of Aminopterin on cells are profound. By inhibiting the enzyme dihydrofolate reductase, Aminopterin disrupts the synthesis of tetrahydrofolate, a crucial compound for the production of nucleotides . This disruption leads to a decrease in DNA, RNA, and protein synthesis, affecting various cellular processes .

Molecular Mechanism

The molecular mechanism of Aminopterin involves its competitive binding to the enzyme dihydrofolate reductase . This binding prevents the enzyme from converting dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines . Consequently, this inhibition leads to a decrease in DNA, RNA, and protein synthesis .

Dosage Effects in Animal Models

Information on the dosage effects of Aminopterin in animal models is limited. It is known that Aminopterin has been used effectively in the treatment of pediatric leukemia .

Metabolic Pathways

Aminopterin is involved in the metabolic pathway related to the synthesis of purines and pyrimidines . By inhibiting the enzyme dihydrofolate reductase, Aminopterin disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in this metabolic pathway .

Transport and Distribution

Aminopterin is actively transported into cells . Once inside the cell, it competes for the folate binding site of the enzyme dihydrofolate reductase, effectively blocking the synthesis of tetrahydrofolate .

Subcellular Localization

The subcellular localization of Aminopterin is not explicitly stated in the available literature. Given its mechanism of action, it can be inferred that Aminopterin interacts with the enzyme dihydrofolate reductase, which is found in the cytoplasm of the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La aminopterina se puede sintetizar mediante un proceso de varios pasos que comienza con la pterina. La síntesis implica los siguientes pasos:

Formación de 2,4-diaminopteridina: Esto se logra reaccionando la pterina con reactivos apropiados en condiciones controladas.

Unión del grupo benzoílo: Luego, la 2,4-diaminopteridina se hace reaccionar con un derivado de cloruro de benzoílo para formar el compuesto sustituido con benzoílo.

Formación del derivado del ácido glutámico: El compuesto sustituido con benzoílo luego se hace reaccionar con ácido glutámico en condiciones específicas para formar this compound.

Métodos de Producción Industrial

La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, con medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La aminopterina sufre diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: También puede sufrir reacciones de reducción para formar derivados reducidos.

Sustitución: This compound puede participar en reacciones de sustitución donde grupos específicos son reemplazados por otros grupos funcionales

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan varios reactivos, incluidos halógenos y agentes alquilantes, en condiciones controladas

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden tener diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

Aminopterina es similar a otros compuestos antifolatos, como el metotrexato. Tiene propiedades únicas que lo distinguen de estos compuestos:

Metotrexato: Un antifolato estrechamente relacionado con un mejor índice terapéutico y menor toxicidad en comparación con la this compound. .

Trimetrexato: Otro antifolato con diferentes propiedades farmacológicas y aplicaciones clínicas.

Edatrexato: Un antifolato más nuevo diseñado para superar los mecanismos de resistencia asociados con el metotrexato

La afinidad de unión única de this compound por la dihidrofolato reductasa y su inhibición específica de la síntesis de tetrahidrofolato la convierten en un compuesto valioso en la investigación científica y las aplicaciones clínicas .

Actividad Biológica

Aminopterin, a derivative of folic acid, has garnered significant attention in both cancer research and immunology due to its unique biological activities. Discovered in 1947, it is primarily recognized for its role as a folate antagonist, inhibiting DNA, RNA, and protein synthesis by blocking tetrahydrofolate synthesis. This article delves into the compound's mechanisms of action, therapeutic applications, and recent research findings.

Aminopterin functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. The compound is transported into cells via the folate transporter and is converted into polyglutamate metabolites that bind to DHFR. This binding prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors necessary for nucleic acid synthesis.

| Mechanism | Description |

|---|---|

| Transport | Aminopterin enters cells via folate transporters. |

| Conversion | Inside the cell, it converts to polyglutamate metabolites. |

| Inhibition | Competes with folate for DHFR binding, blocking tetrahydrofolate synthesis. |

Therapeutic Applications

Aminopterin has been employed in various therapeutic contexts:

- Cancer Treatment : Initially used for pediatric leukemia, aminopterin has shown efficacy in various cancers by inducing apoptosis in rapidly dividing cells.

- Immunosuppressive Agent : It is utilized in organ transplantation and autoimmune diseases due to its ability to suppress immune responses.

- Hybridoma Technology : In laboratory settings, aminopterin is used in HAT (Hypoxanthine-Aminopterin-Thymidine) medium to select hybridoma cells that produce monoclonal antibodies.

Recent Research Findings

Recent studies have expanded our understanding of aminopterin's biological activity:

- Anticancer Activity : A study highlighted aminopterin's potential as an inhibitor for breast cancer therapies, suggesting its role in enhancing the efficacy of endocrine treatments (Dai et al., 2021) .

- Antiviral Properties : Research demonstrated aminopterin's binding affinity to SARS-CoV-2 proteins, indicating potential as an anti-COVID-19 agent. Molecular docking studies revealed strong interactions with viral integrins and dihydrofolate reductase (Dai et al., 2024) .

- Analog Studies : Investigations into 5-deazaaminopterin analogues showed significant anticancer activity both in vitro and in vivo, suggesting modifications can enhance therapeutic efficacy (Bertino et al., 2009) .

Case Studies

Several case studies illustrate aminopterin's diverse applications:

- Case Study 1 : A clinical trial involving pediatric leukemia patients demonstrated improved survival rates with aminopterin-based regimens compared to traditional treatments.

- Case Study 2 : In a study on autoimmune diseases, patients receiving aminopterin exhibited reduced symptoms and lower autoantibody levels.

Propiedades

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZGACDUOSZQKY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O5 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31823-54-8 (hydrochloride salt) | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022588 | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB] | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-19 mg Hg at 25 °C /Estimated/ | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis., Antagonizes the utilization of folic acid by the body, an antimetabolite., Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow powder | |

CAS No. |

54-62-6 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB41CTM2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.